molecular formula C37H44N8O4 B560142 Fenebrutinib CAS No. 1434048-34-6

Fenebrutinib

货号 B560142
CAS 编号: 1434048-34-6
分子量: 664.8
InChI 键: WNEODWDFDXWOLU-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenebrutinib is an investigational, potent, and highly selective oral Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in Phase III clinical trials for the management of B-cell tumors and autoimmune disorders . It has been studied in 2,500 people in Phase I, II, and III clinical programs across multiple diseases, including MS and other autoimmune disorders .


Synthesis Analysis

Fenebrutinib metabolites and adducts were characterized in-vitro in rat liver microsomes (RLM) using MS3 method in Ion Trap LC-MS/MS . The proposed metabolic reactions involved in the formation of these metabolites are hydroxylation, oxidation of primary alcohol to aldehyde, n-oxidation, and n-dealkylation .


Molecular Structure Analysis

Fenebrutinib has a molecular formula of C37H44N8O4 . It is a small molecule and is orally available .


Chemical Reactions Analysis

Catalytic static mixer (CSM) technology was used for an aromatic nitro group reduction in the synthesis of fenebrutinib . Factors affecting catalyst inhibition could be rapidly understood and mitigated by the use of real-time analytics (FT-IR, UHPLC) .


Physical And Chemical Properties Analysis

Fenebrutinib has an average mass of 664.811 and a monoisotopic mass of 664.348551929 . It is orally administered and has been described using a 3-compartment model with linear elimination and a flexible absorption transit compartment model .

科学研究应用

  1. 药代动力学和药物相互作用:

    • Fenebrutinib与细胞色素P450 3A(CYP3A)和其他转运蛋白如BCRP和OATP1B的相互作用进行了研究,以了解复杂的药物相互作用。这项研究支持了对fenebrutinib在各种情况下的剂量推荐,包括其与其他药物的相互作用(Chen等,2020)
    • 一项关于fenebrutinib与甲氨蝶呤(MTX)之间没有药代动力学相互作用的研究表明没有显著的相互作用,支持其在接受MTX治疗的类风湿关节炎患者中的使用 (Jones et al., 2019)
  2. 系统性红斑狼疮(SLE):

    • 临床试验评估了fenebrutinib在治疗SLE中的疗效、安全性和药效动力学。虽然研究的主要终点未达到,但该药物显示出可接受的安全性,并对BTK途径抑制产生影响 (Isenberg et al., 2021)
  3. 类风湿关节炎(RA):

    • 使用人群药代动力学和基于模型的荟萃分析分析了fenebrutinib在RA中的疗效。结果显示在临床试验中达到的暴露范围内存在疗效平台,表明其对RA患者可能有益 (Chan et al., 2020)
  4. 作用机制和其他应用:

    • 研究表明fenebrutinib通过抑制BTK活性可减轻大鼠出血性休克模型中的多器官功能障碍,突显了BTK抑制剂在创伤和出血中的潜在作用 (Patel et al., 2021)
    • 一项关注共价和非共价BTK抑制剂的结构-功能关系的研究,包括fenebrutinib,提供了关于它们结合方式和在治疗自身免疫和炎症性疾病中的应用意义的见解 (Zain & Vihinen, 2021)

属性

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenebrutinib

CAS RN

1434048-34-6
Record name Fenebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
689
Citations
M Metz, G Sussman, R Gagnon, P Staubach, T Tanus… - Nature Medicine, 2021 - nature.com
… Patients in cohort 2 were randomly allocated to placebo or fenebrutinib (50 mg or 150 mg … explored fenebrutinib efficacy in patients with type IIb autoimmunity and fenebrutinib effects …
Number of citations: 52 www.nature.com
M Weber, C Harp, M Bremer, A Goodyear, J Crawford… - 2021 - AAN Enterprises
… Objective: To examine the potency of fenebrutinib, … Fenebrutinib, tolebrutinib and evobrutinib are BTKis currently … with serial dilution concentrations of fenebrutinib, tolebrutinib and …
Number of citations: 8 n.neurology.org
D Isenberg, R Furie, NS Jones, P Guibord… - Arthritis & …, 2021 - Wiley Online Library
Objective Fenebrutinib (GDC‐0853) is a noncovalent, oral, and highly selective inhibitor of Bruton’s tyrosine kinase (BTK). The efficacy, safety, and pharmacodynamics of fenebrutinib in …
S Cohen, K Tuckwell, TR Katsumoto… - Arthritis & …, 2020 - Wiley Online Library
… , fenebrutinib 150 mg once daily, or fenebrutinib 50 mg once daily received placebo tablets (mimicking fenebrutinib) so that all patients took 8 tablets per day (to match the fenebrutinib …
Number of citations: 80 onlinelibrary.wiley.com
A Carvallo, S Sánchez‐Fernández… - 2023 - Wiley Online Library
Chronic spontaneous urticaria (CSU) is defined by the presence of wheals with or without angioedema for more than six weeks, where no precipitating cause is identified. 1 Its …
Number of citations: 1 onlinelibrary.wiley.com
J Oh, S Cohen, D Isenberg, M Maurer, J Galanter… - 2021 - AAN Enterprises
… Fenebrutinib at the highest dose tested was generally well tolerated … Fenebrutinib’s enhanced selectivity may result in few off-target AEs associated with less specific BTKis. Fenebrutinib…
Number of citations: 9 n.neurology.org
Y Chen, F Ma, NS Jones, K Yoshida… - CPT …, 2020 - Wiley Online Library
… transporter DDI is primarily due to fenebrutinib inhibition of intestinal BCRP, rather than … fenebrutinib was used to rationalize the unexpected observation of itraconazole‐fenebrutinib …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
D Isenberg, R Furie, NS Jones, P Guibord, J Galanter… - 2020 - ard.bmj.com
Background: Fenebrutinib (GDC-0853, FEN) is an oral, non-covalent, and selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development for autoimmune diseases. …
Number of citations: 9 ard.bmj.com
JJ Crawford, H Zhang - Complete Accounts of Integrated Drug …, 2019 - ACS Publications
… the discovery and synthesis of fenebrutinib (GDC0853),a … efforts that led to the discovery of fenebrutinib, as well the first synthetic … the discovery and process development of fenebrutinib …
Number of citations: 6 pubs.acs.org
J Oh, S Cohen, D Isenberg, M Maurer… - AAN virtual …, 2021 - cuba.dialogoroche.com
Background: Overall, fenebrutinib has been well tolerated, with mostly non-serious AEs, mild-to-moderate in naturea aRoche data on file; bMay affect the efficacy of fenebrutinib, or lead …
Number of citations: 2 www.cuba.dialogoroche.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。